molecular formula C28H29ClN2O4 B10936797 1-(4-chlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole

1-(4-chlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole

Cat. No.: B10936797
M. Wt: 493.0 g/mol
InChI Key: BLDQRFZHVQNIMW-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a 4-chlorobenzyl group, two 3,4-dimethoxyphenyl groups, and an ethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. In this case, the 1,3-diketone used is 1-(4-chlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-1,3-propanedione. The reaction is typically carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction. This involves the reaction of the pyrazole intermediate with ethyl iodide in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position. Common reagents for these reactions include sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF with alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(4-chlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties.

    Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is studied. The molecular targets may include enzymes such as cyclooxygenase (COX) or receptors such as G-protein-coupled receptors (GPCRs). The pathways involved typically include signal transduction cascades that lead to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the 4-chlorobenzyl group and the two 3,4-dimethoxyphenyl groups contributes to its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields.

Properties

Molecular Formula

C28H29ClN2O4

Molecular Weight

493.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3,5-bis(3,4-dimethoxyphenyl)-4-ethylpyrazole

InChI

InChI=1S/C28H29ClN2O4/c1-6-22-27(19-9-13-23(32-2)25(15-19)34-4)30-31(17-18-7-11-21(29)12-8-18)28(22)20-10-14-24(33-3)26(16-20)35-5/h7-16H,6,17H2,1-5H3

InChI Key

BLDQRFZHVQNIMW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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